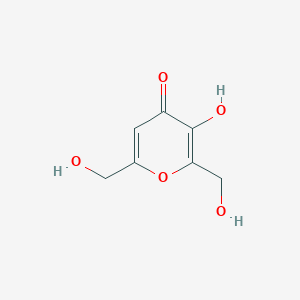
3-羟基-2,6-双(羟甲基)-4-吡喃酮
概述
描述
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone , also known by its CAS number 2029-49-4 , has the molecular formula C7H8O5 and a molecular weight of 172.14 g/mol . It is a compound with interesting properties and potential applications.
Synthesis Analysis
The synthesis method for 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone involves the reaction of p-cresol with aqueous formaldehyde in the presence of sodium hydroxide. The resulting product is pale pink crystals .
Physical And Chemical Properties Analysis
科学研究应用
杂环化合物的合成:
- 吡喃酮衍生物向杂环化合物(如恶二唑和四唑)的转化已被探索,表明 3-羟基-2,6-双(羟甲基)-4-吡喃酮作为有机合成中的一个构建块的潜力 (Obydennov 等人,2020)。
金属螯合和配位化学:
- 研究表明吡喃酮衍生物具有与金属离子(如铁)形成配合物的能力,这对于配位化学和材料科学中的应用具有重要意义 (Wilson 和 Daniels,1963)。
抗肿瘤特性:
- 某些 3-羟基-4-吡喃酮的衍生物,如 malten 和 maltonis,表现出抗肿瘤特性,表明它们在癌症治疗中的潜在用途 (Amatori 等人,2012)。
可再生资源的生物合成:
- 已经研究了大肠杆菌中从葡萄糖生物合成吡喃酮衍生物(如 4-羟基-6-异丁基-2-吡喃酮)的过程,表明从可再生资源中生产这些化合物的可行性 (Zhou 等人,2016)。
基质金属蛋白酶的抑制:
- 合成的 3-羟基-4-吡喃酮已被评估为基质金属蛋白酶的抑制剂,这可能对药物应用产生影响 (Yan 和 Cohen,2007)。
铅螯合剂:
- 对吡喃酮衍生物作为潜在铅螯合剂的研究提供了对其在环境和健康相关领域潜在应用的见解 (Buglyó 等人,2015)。
新型杂环的合成:
- 研究表明吡喃酮衍生物可以有效转化为各种杂环,突出了它们在有机合成中的多功能性 (Schmidt 等人,2006)。
抗菌和抗真菌活性:
- 吡喃酮衍生物已被证明具有抗菌和抗真菌活性,表明它们作为生物活性化合物的潜力 (Zhao 等人,2018)。
安全和危害
未来方向
属性
IUPAC Name |
3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,8-9,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUXYQQFVNGYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C(C1=O)O)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372682 | |
| Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2029-49-4 | |
| Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

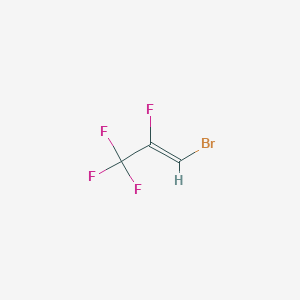
![Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate](/img/structure/B1597572.png)
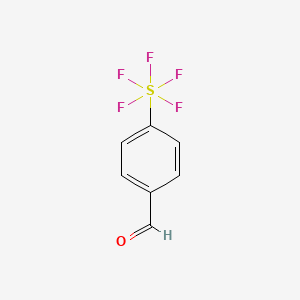
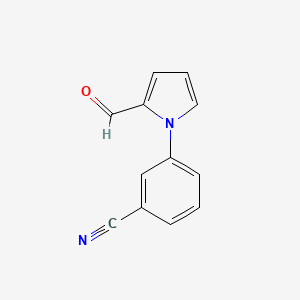

![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)
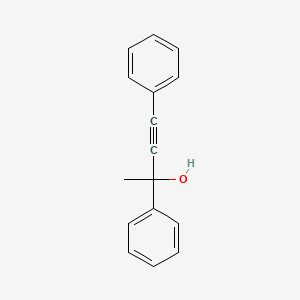
![4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride](/img/structure/B1597579.png)
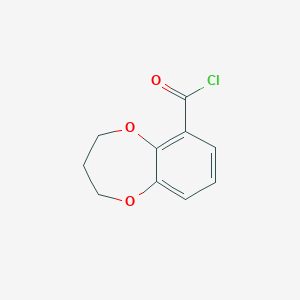
![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)
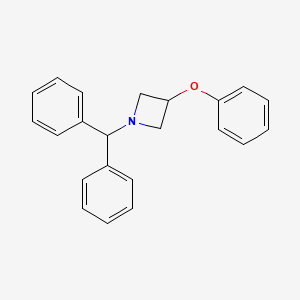
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)
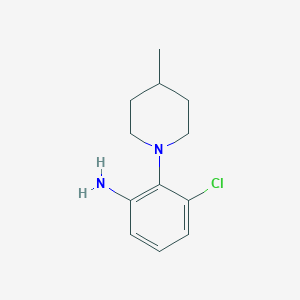
![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)